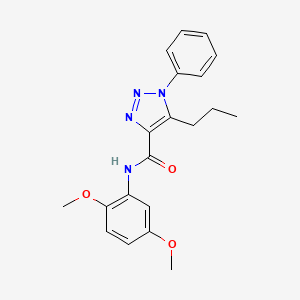

![molecular formula C20H20N4O2 B2946816 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 844835-23-0](/img/structure/B2946816.png)

2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a type of organic compound that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It’s often used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .

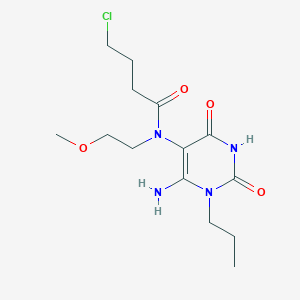

Synthesis Analysis

Quinoxaline can be synthesized through various methods. One common method involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The synthesis often involves decorating the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex and varies based on the specific functional groups attached to the quinoxaline core .Chemical Reactions Analysis

Quinoxaline and its derivatives can undergo a variety of chemical reactions, many of which are used to create bioactive molecules and other useful compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be influenced by their peripheral amines and the nature of solvents used . They often exhibit strong solid-state emission with aggregation-induced emission (AIE) activity, ambipolar nature, and good thermal properties .Mecanismo De Acción

Target of Action

Similar quinoxaline derivatives have been reported to inhibit kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. Phosphorylation alters the structural conformation and activity of the target molecule, thereby regulating various cellular processes.

Mode of Action

Similar quinoxaline derivatives have been reported to act as kinase inhibitors . They bind to the catalytic domain of the kinase, thereby preventing the transfer of phosphate groups to the target molecules. This inhibition disrupts the normal cellular processes regulated by these kinases.

Biochemical Pathways

Kinases, which are potential targets of similar quinoxaline derivatives, are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and apoptosis . Inhibition of kinases can therefore affect these pathways and their downstream effects.

Result of Action

Similar quinoxaline derivatives have been reported to show high efficacy in controlling tumor size in a lymphoma model . This suggests that these compounds may have potential therapeutic applications in cancer treatment.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-25-12-6-11-24-19(14-7-5-8-15(13-14)26-2)23-18-20(24)22-17-10-4-3-9-16(17)21-18/h3-5,7-10,13H,6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXYZXDXKZQNTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)

![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)

![4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2946739.png)

![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2946750.png)